4,5-Dihydroxy-1-methyltetrahydro-2H-imidazol-2-thion

Übersicht

Beschreibung

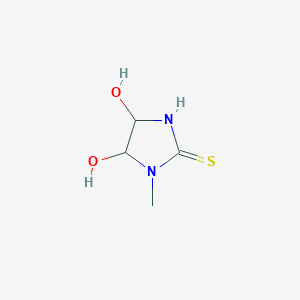

4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione is a heterocyclic compound with the molecular formula C4H8N2O2S and a molecular weight of 148.18 g/mol . This compound features a five-membered ring structure containing nitrogen, sulfur, and oxygen atoms, making it a versatile molecule in various chemical reactions and applications .

Wissenschaftliche Forschungsanwendungen

4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and catalysts.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with thiourea in the presence of an oxidizing agent to form the desired compound . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl and thione groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted imidazole derivatives.

Wirkmechanismus

The mechanism of action of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxyl and thione groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,5-Dihydroxy-2-methylimidazole: Similar structure but lacks the thione group.

1-Methylimidazole-2-thione: Lacks the hydroxyl groups.

2-Mercaptoimidazole: Contains a mercapto group instead of hydroxyl groups.

Uniqueness

4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione is unique due to the presence of both hydroxyl and thione groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields .

Biologische Aktivität

4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione is C4H8N2O2S, with a molecular weight of 148.18 g/mol. The compound features both hydroxyl and thione functional groups, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione exhibits notable antimicrobial activity. Studies have shown that derivatives of imidazole compounds can inhibit the growth of various bacterial strains. For example, compounds similar to this one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell membranes and inhibition of enzyme activity .

Antioxidant Activity

The compound also possesses antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a key role . The hydroxyl groups in the structure are believed to contribute significantly to this activity.

Anticancer Potential

Recent studies have explored the potential of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione as an anticancer agent. In vitro assays have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to disrupted DNA replication and repair processes.

The biological activity of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, modulating their activity through non-covalent interactions.

- DNA Interaction : Its ability to intercalate into DNA strands disrupts normal cellular processes, which is particularly exploited in anticancer strategies.

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of imidazole derivatives, 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione was evaluated alongside other compounds for its ability to induce DNA damage in cancer cells. The results indicated that this compound exhibited a higher potency than doxorubicin in certain cell lines, suggesting its potential as a chemotherapeutic agent .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various imidazole derivatives, including 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione. The findings revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for development as an antibacterial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione | Hydroxyl and thione groups | Antimicrobial, antioxidant, anticancer |

| 4,5-Dihydroxy-2-methylimidazole | Lacks thione group | Limited biological activity |

| 1-Methylimidazole-2-thione | Lacks hydroxyl groups | Moderate antimicrobial properties |

| 2-Mercaptoimidazole | Contains mercapto group | Varies; some anticancer activity |

Eigenschaften

IUPAC Name |

4,5-dihydroxy-1-methylimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c1-6-3(8)2(7)5-4(6)9/h2-3,7-8H,1H3,(H,5,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLULKKCEWWGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(NC1=S)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376957 | |

| Record name | 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265986-74-1 | |

| Record name | 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of regioselective synthesis in the context of 1-alkyl-4-methylsemithioglycolurils, as discussed in the first paper?

A1: Regioselective synthesis allows for the specific addition of the alkyl group to the desired nitrogen atom in the semithioglycoluril structure []. This control is crucial because different isomers of the final product might exhibit different biological activities or properties.

Q2: Why is the development of a novel approach for methimazole synthesis important, as highlighted in the second paper?

A2: While the specific novel approach isn't detailed in the abstract, exploring new synthetic routes for known compounds like methimazole is important for potentially finding more efficient, cost-effective, or environmentally friendly production methods [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.